molecular formula C20H21ClN2O2 B267076 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Cat. No. B267076
M. Wt: 356.8 g/mol
InChI Key: FGPBIMTYIAKKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a synthetic compound that is structurally related to the endogenous opioid peptide enkephalin, and it has been shown to have analgesic and anti-inflammatory effects.

Mechanism of Action

3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and other physiological processes. By binding to the mu-opioid receptor, 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide produces analgesia and other effects that are similar to those of endogenous opioids such as enkephalin.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of the immune system. 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been shown to have effects on neurotransmitter release and synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in scientific research is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. However, one limitation of using 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is its potential for abuse and addiction, which may limit its use in some research applications.

Future Directions

There are many possible future directions for research on 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, including studies of its effects on different types of pain and inflammation, its potential use in drug delivery systems, and its interactions with other drugs and compounds. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide and its potential for therapeutic use in humans.
In conclusion, 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a synthetic compound that has been widely studied for its potential use in scientific research. 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has potent analgesic and anti-inflammatory effects, and it acts as an agonist at the mu-opioid receptor. While there are limitations to its use, 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has many potential applications in future research, and further studies are needed to fully understand its mechanisms of action and therapeutic potential.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine to form the intermediate 2-chlorobenzoylpyrrolidine, which is then reacted with 4-aminobenzophenone to form 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The synthesis of 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been used in a variety of scientific research applications, including studies of pain and inflammation, opioid receptors, and drug delivery systems. 3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have potent analgesic and anti-inflammatory effects, and it has been used to study the mechanisms of action of opioid receptors in the brain and spinal cord.

properties

Product Name

3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C20H21ClN2O2/c21-18-6-2-1-5-15(18)9-12-19(24)22-17-10-7-16(8-11-17)20(25)23-13-3-4-14-23/h1-2,5-8,10-11H,3-4,9,12-14H2,(H,22,24)

InChI Key

FGPBIMTYIAKKET-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Cl

Origin of Product

United States

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